Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate
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Overview
Description
Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate is an organic compound with the molecular formula C19H22O3. It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate can be synthesized through several methods. One common method involves the Claisen condensation reaction between methyl 4-tert-butylbenzoate and 4-methoxyacetophenone. This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH).
Major Products Formed
Oxidation: Formation of 4-[(4-tert-butylphenyl)methoxy]benzoic acid.
Reduction: Formation of 4-[(4-tert-butylphenyl)methoxy]benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(4-tert-butylphenyl)methoxy]benzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: A simpler ester without the methoxy group.
4-tert-Butylbenzoic acid: The carboxylic acid analog.
4-Methoxybenzoic acid: Contains a methoxy group but lacks the tert-butyl group.
Uniqueness
Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate is unique due to the presence of both the tert-butyl and methoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
62290-49-7 |
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Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 4-[(4-tert-butylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)16-9-5-14(6-10-16)13-22-17-11-7-15(8-12-17)18(20)21-4/h5-12H,13H2,1-4H3 |
InChI Key |
KSWBBWVOPRYZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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